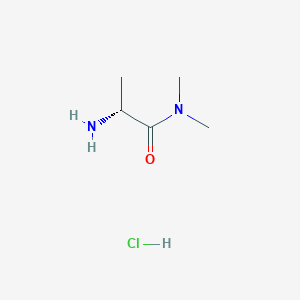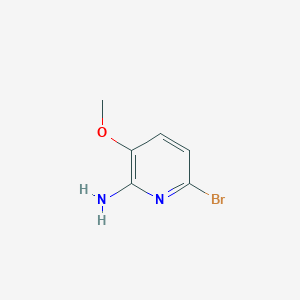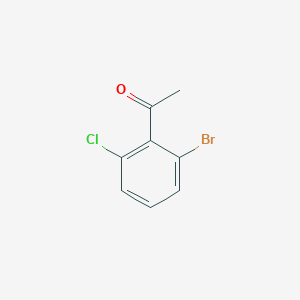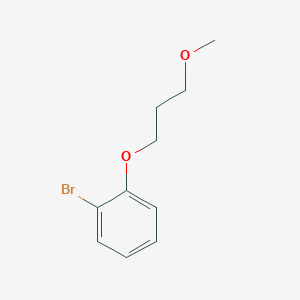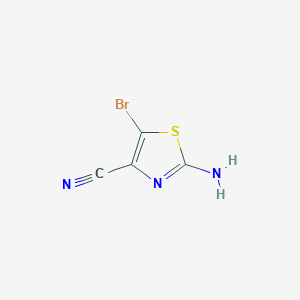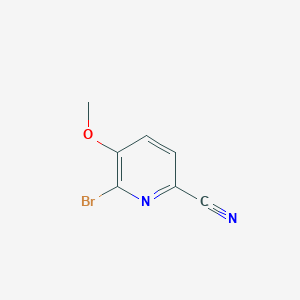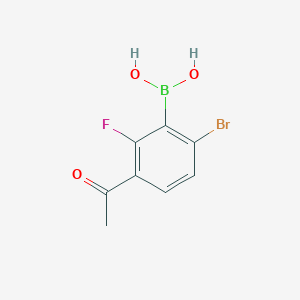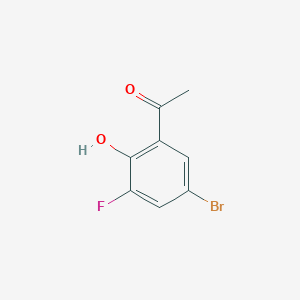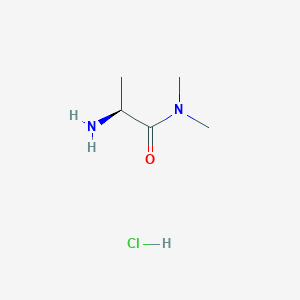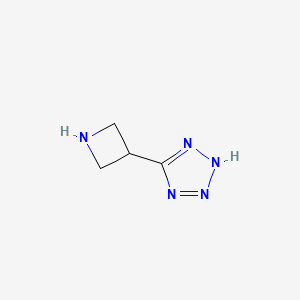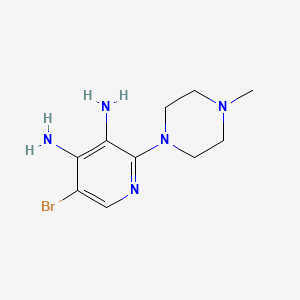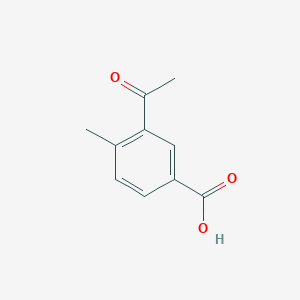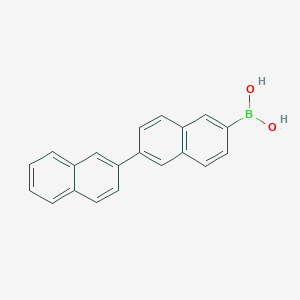
2,2'-Binaphthyl-6-ylboronic acid
Overview
Description
2,2’-Binaphthyl-6-ylboronic acid (BNB) is a boronic acid derivative that has been widely used in scientific experiments for its unique physical and chemical properties. It has a molecular formula of C20H15BO2 and a molecular weight of 298.1 g/mol .
Synthesis Analysis
The synthesis of borinic acids, including 2,2’-Binaphthyl-6-ylboronic acid, often involves the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand . Recently, a metal-free one-pot synthesis of tetracoordinated borinic acids was reported, which requires boronic acids, a bidentate ligand, and K3PO4 in refluxing 1,4-dioxane .Molecular Structure Analysis
The molecular structure of 2,2’-Binaphthyl-6-ylboronic acid has been optimized using both Density Functional Theory (DFT) and Hartree-Fock (HF) methods . The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis
Boronic acid-mediated cis-diol conjugation is one of the best-studied reactions involving 2,2’-Binaphthyl-6-ylboronic acid . This reaction has found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications .Physical And Chemical Properties Analysis
2,2’-Binaphthyl-6-ylboronic acid has a density of 1.3±0.1 g/cm3, a boiling point of 546.8±53.0 °C at 760 mmHg, and a flash point of 284.5±30.9 °C . It has two H bond acceptors, two H bond donors, and two freely rotating bonds .Scientific Research Applications
-
Sensing Applications : Boronic acids interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications . The sensing applications can be homogeneous assays or heterogeneous detection .
-
Biological Labeling : The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling .
-
Protein Manipulation and Modification : Boronic acids have been used for protein manipulation and modification .
-
Separation Technologies : Boronic acids have been used in separation technologies .
-
Development of Therapeutics : Boronic acids have been used in the development of therapeutics .
-
Reversible Click Reactions : Recently, reversible click reactions have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications . Boronic acid (BA)-mediated cis-diol conjugation is one of the best-studied reactions among them .
-
Synthetic Receptors for Low Molecular Compounds : Boronic acids have been used as the building block for a diverse range of sensing systems, including synthetic receptors for low molecular compounds .
-
Interference in Signalling Pathways : Boronic acids have been used as biochemical tools for various purposes, including interference in signalling pathways .
-
Enzyme Inhibition : Boronic acids have been used for enzyme inhibition .
-
Cell Delivery Systems : Boronic acids have been used in cell delivery systems .
-
Electrophoresis of Glycated Molecules : Boronic acids have been used for electrophoresis of glycated molecules .
-
Controlled Release of Insulin : Boronic acids have been used in polymers for the controlled release of insulin .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(6-naphthalen-2-ylnaphthalen-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BO2/c22-21(23)20-10-9-18-12-17(7-8-19(18)13-20)16-6-5-14-3-1-2-4-15(14)11-16/h1-13,22-23H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVXRXLWMFONJPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C=C(C=C2)C3=CC4=CC=CC=C4C=C3)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2,2'-Binaphthalen]-6-ylboronic acid | |
CAS RN |
1025456-44-3 | |
| Record name | [2,2'-Binaphthalen]-6-ylboronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



